

# KBP Biosciences' Antibacterial Research: A Technical Overview of Zifanocycline (KBP-7072)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **KBP-5493**

Cat. No.: **B608077**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

KBP Biosciences is actively engaged in the development of novel anti-infective agents to address the growing threat of antimicrobial resistance. A cornerstone of their antibacterial research is the clinical-stage compound Zifanocycline (KBP-7072), a third-generation aminomethylcycline. This technical guide provides a comprehensive overview of the mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile of KBP-7072, based on currently available preclinical and clinical data. Zifanocycline is being developed in both intravenous and oral formulations for a variety of indications, including acute bacterial skin and skin structure infections (ABSSSI), community-acquired bacterial pneumonia (CABP), and complicated intra-abdominal infections (cIAI).<sup>[1][2][3][4]</sup> The U.S. Food and Drug Administration (FDA) has granted it Qualified Infectious Disease Product (QIDP) and Fast Track designations. <sup>[5]</sup>

## Core Mechanism of Action

Zifanocycline exerts its antibacterial effect by inhibiting protein synthesis in bacteria.<sup>[1]</sup> As a member of the aminomethylcycline class, a derivative of tetracyclines, it binds to the 30S ribosomal subunit.<sup>[3][6]</sup> This action prevents the binding of aminoacyl-tRNA to the ribosomal A-site, thereby disrupting the elongation of the polypeptide chain and halting protein production. A key advantage of Zifanocycline is its ability to overcome common tetracycline resistance mechanisms, including efflux pumps and ribosomal protection.<sup>[3][7][8][9]</sup>



[Click to download full resolution via product page](#)

Mechanism of Action of Zifanocycline (KBP-7072).

## In Vitro Activity

Zifanocycline has demonstrated a broad spectrum of potent in vitro activity against a wide range of Gram-positive and Gram-negative pathogens, including many multidrug-resistant (MDR) strains.<sup>[1]</sup>

## Activity against *Acinetobacter baumannii*

Studies have highlighted Zifanocycline's significant efficacy against *Acinetobacter baumannii*, a pathogen listed as a critical priority by the World Health Organization.[\[5\]](#) It has shown potent activity against geographically diverse strains, including those resistant to carbapenems, colistin, and tetracyclines.[\[10\]](#)

| Organism (n)                                              | MIC50 (mg/L) | MIC90 (mg/L) | Comparator<br>MIC90 (mg/L)         | Reference                                |
|-----------------------------------------------------------|--------------|--------------|------------------------------------|------------------------------------------|
| <i>A. baumannii</i><br>(531)                              | 0.25         | 1            | Colistin: 1                        | <a href="#">[9]</a> <a href="#">[10]</a> |
| <i>A. baumannii</i><br>(536, China)                       | 0.5          | 1            | Tigecycline: 2,<br>Omadacycline: 4 | <a href="#">[2]</a>                      |
| Colistin-<br>Resistant <i>A.</i><br><i>baumannii</i> (38) | 0.5          | 1            | Colistin: >8                       | <a href="#">[9]</a> <a href="#">[10]</a> |

## Broad-Spectrum Activity (SENTRY Surveillance Program)

Data from the SENTRY Antimicrobial Surveillance Program further underscores Zifanocycline's broad-spectrum activity against a variety of clinical isolates.[\[4\]](#)

| Organism                                  | MIC50 (mg/L) | MIC90 (mg/L) | Reference           |
|-------------------------------------------|--------------|--------------|---------------------|
| Staphylococcus aureus (Total)             | 0.06         | 0.12         | <a href="#">[4]</a> |
| Methicillin-Resistant S. aureus (MRSA)    | 0.06         | 0.12         | <a href="#">[4]</a> |
| Enterococcus faecalis                     | 0.03         | 0.06         | <a href="#">[4]</a> |
| Vancomycin-Resistant Enterococcus faecium | 0.03         | 0.06         | <a href="#">[4]</a> |
| Streptococcus pneumoniae                  | ≤0.015       | 0.03         | <a href="#">[4]</a> |

## Pharmacokinetics

Pharmacokinetic (PK) properties of Zifanacycline have been characterized in multiple animal species and in Phase 1 human clinical trials.

### Nonclinical Pharmacokinetics

| Species | Oral Bioavailability | Tmax (h) | Half-life (t <sub>1/2</sub> ) (h) | Plasma Protein Binding (%) | Reference                                |
|---------|----------------------|----------|-----------------------------------|----------------------------|------------------------------------------|
| Mouse   | 12% - 32%            | 0.5 - 4  | ~6 - 11                           | 77.5                       | <a href="#">[1]</a>                      |
| Rat     | 12% - 32%            | 0.5 - 4  | ~6 - 11                           | 69.8                       | <a href="#">[1]</a>                      |
| Dog     | 12% - 32%            | 0.5 - 4  | ~6 - 11                           | 64.5                       | <a href="#">[1]</a>                      |
| Monkey  | -                    | -        | -                                 | 69.3                       | <a href="#">[1]</a>                      |
| Human   | -                    | -        | 25 - 46 (in human trials)         | 69.2                       | <a href="#">[1]</a> <a href="#">[11]</a> |

Note: Administration with food resulted in marked reductions in Cmax and AUC in animal models.[\[1\]](#)

## Human Phase 1 Clinical Trial Data (Single Ascending Dose)

A Phase 1 study in healthy volunteers under fasting conditions provided the following PK data.  
[12]

| Oral Dose | Mean Cmax<br>(ng/mL) | Mean AUC<br>(h·ng/mL) | Median Tmax<br>(h) | Reference |
|-----------|----------------------|-----------------------|--------------------|-----------|
| 30 mg     | 206.3                | 3192                  | 2                  | [12]      |
| 100 mg    | -                    | -                     | 2                  | [12]      |
| 300 mg    | 1094                 | 20207                 | 2                  | [12]      |

Note: The study showed a linear dose response for pharmacokinetic parameters.[12]

## In Vivo Efficacy and Pharmacodynamics

Zifanocycline has demonstrated potent dose-dependent activity in neutropenic murine infection models. The pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with efficacy is the ratio of the 24-hour area under the free drug concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[11]

## Murine Pneumonia Model (*S. aureus* & *S. pneumoniae*)

In a neutropenic murine pneumonia model, Zifanocycline achieved significant bacterial reduction.[11]

- Activity: Demonstrated potent in vivo activity, resulting in a 3- to 5-log<sub>10</sub> kill in CFU burden compared to the start of therapy.[11]
- PK/PD Target for Stasis:
  - *S. aureus*: fAUC/MIC of 1.13
  - *S. pneumoniae*: fAUC/MIC of 1.41

## Murine Thigh Infection Model (A. baumannii)

Against A. baumannii in a neutropenic murine thigh infection model, the following fAUC/MIC ratios were associated with different levels of bacterial killing.[\[13\]](#)

| Effect       | Mean fAUC/MIC Ratio | Projected Average Daily Dose (mg/kg) | Reference            |
|--------------|---------------------|--------------------------------------|----------------------|
| Static       | 6.91                | 6.92                                 | <a href="#">[13]</a> |
| 1-log10 kill | 9.10                | 9.63                                 | <a href="#">[13]</a> |
| 2-log10 kill | 12.60               | 13.22                                | <a href="#">[13]</a> |

## Experimental Protocols

### Antimicrobial Susceptibility Testing

The in vitro activity of Zifanocycline is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) document M07.[\[9\]](#)[\[14\]](#)

- Preparation: Zifanocycline and comparator agents are prepared and serially diluted in cation-adjusted Mueller-Hinton broth.
- Inoculation: Microtiter plates are inoculated with a standardized bacterial suspension to a final concentration of approximately  $5 \times 10^5$  CFU/mL.
- Incubation: Plates are incubated at 35°C for 16-20 hours in ambient air.
- Reading: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

### Neutropenic Murine Infection Models (Thigh and Pneumonia)

- Immunosuppression: Mice (e.g., specific-pathogen-free, female ICR/Swiss) are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
- Infection:

- Thigh Model: Mice are inoculated via intramuscular injection into the thigh with a bacterial suspension (e.g., ~10<sup>6</sup>-7 CFU/mouse).[13]
- Pneumonia Model: Mice are infected via intranasal inoculation with a bacterial suspension while under anesthesia.[11]
- Treatment: Zifanocycline therapy is initiated (e.g., 2 hours post-infection) and administered subcutaneously or orally at various dosing regimens over a 24-hour period.
- Quantification: At the end of the treatment period, mice are euthanized, and target tissues (thighs or lungs) are harvested, homogenized, and serially diluted for bacterial enumeration (CFU counting).
- PK/PD Analysis: Plasma samples are collected at multiple time points to determine drug concentrations. Efficacy is correlated with PK/PD indices (e.g., fAUC/MIC, fC<sub>max</sub>/MIC, %fT>MIC) using nonlinear regression analysis (e.g., sigmoid Emax model).



[Click to download full resolution via product page](#)

Preclinical In Vivo Efficacy Workflow.

## Conclusion

Zifanocycline (KBP-7072) is a promising, broad-spectrum, third-generation aminomethylcycline antibiotic with potent activity against a wide array of clinically important pathogens, including difficult-to-treat MDR strains like *A. baumannii* and MRSA.<sup>[1][4][10]</sup> Its ability to overcome common tetracycline resistance mechanisms, coupled with favorable pharmacokinetics suitable for both intravenous and oral administration, positions it as a significant candidate in the fight against antimicrobial resistance.<sup>[1][3][9]</sup> The robust preclinical data, supported by completed Phase 1 studies, provide a strong foundation for its ongoing clinical development.<sup>[2][9]</sup>

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Activity of the Novel Aminomethylcycline KBP-7072 and Comparators against 1,057 Geographically Diverse Recent Clinical Isolates from the SENTRY Surveillance Program, 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KBP-7072\_Clinical Stage\_Pipeline\_Science\_Our Pipeline\_KBP BIOSCIENCES [m.kpbio.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Mechanism of action of the novel aminomethylcycline antibiotic omadacycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Return of the tetracyclines: omadacycline, a novel aminomethylcycline antimicrobial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Activity of KBP-7072, a Novel Third-Generation Tetracycline, against 531 Recent Geographically Diverse and Molecularly Characterized *Acinetobacter baumannii* Species Complex Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. KBP Biosciences Announces Publication of Potent In Vitro Activity of KBP-7072 Against *Acinetobacter baumannii* Publications\_Media\_文章\_KBP BIOSCIENCES [m.kbpbio.com]
- 11. Pharmacokinetic/Pharmacodynamic Evaluation of a Novel Aminomethylcycline Antibiotic, KBP-7072, in the Neutropenic Murine Pneumonia Model against *Staphylococcus aureus* and *Streptococcus pneumoniae* - PMC [pmc.ncbi.nlm.nih.gov]
- 12. | BioWorld [bioworld.com]
- 13. In vivo efficacy and PK/PD analyses of zifanocycline (KBP-7072), an aminomethylcycline antibiotic, against *Acinetobacter baumannii* in a neutropenic murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [KBP Biosciences' Antibacterial Research: A Technical Overview of Zifanocycline (KBP-7072)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608077#kbp-biosciences-antibacterial-research]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)